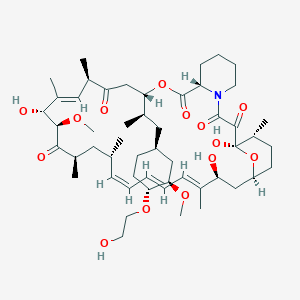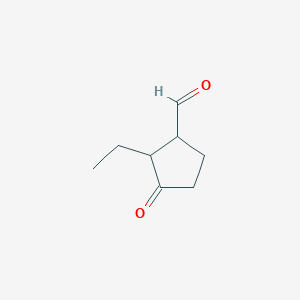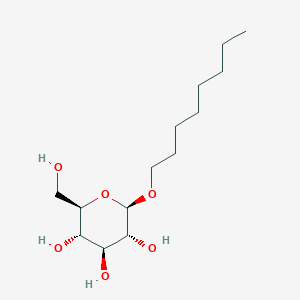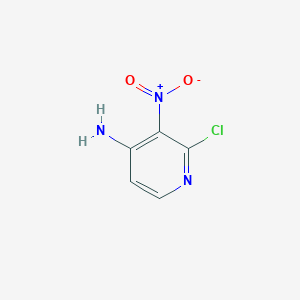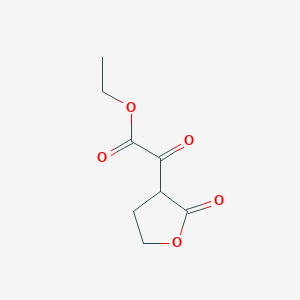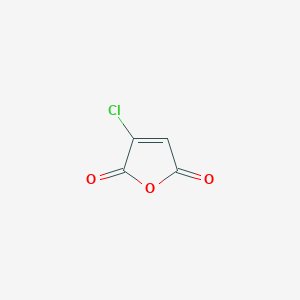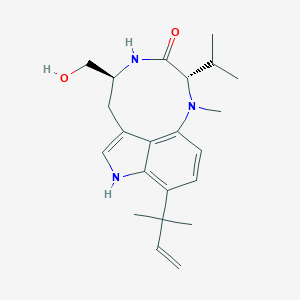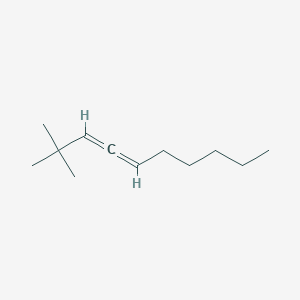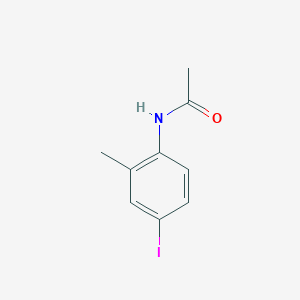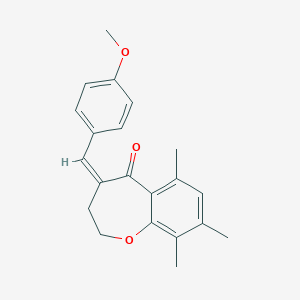
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, also known as DMBO, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMBO is a benzoxepinone derivative that has been synthesized through various methods and has shown promising results in several areas of research.
Mechanism Of Action
The mechanism of action of 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one is not fully understood, but it has been proposed that 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in cell proliferation, oxidative stress, and inflammation.
Biochemical And Physiological Effects
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokine production.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one in lab experiments is its high purity and ease of synthesis. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to exhibit potent activity against several biological targets, making it a promising compound for further research. However, one limitation of using 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Future Directions
There are several future directions for research on 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, including further studies on its mechanism of action, its potential applications in cancer therapy, and its neuroprotective effects. Additionally, the development of more efficient synthesis methods and the exploration of 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one derivatives may lead to the discovery of more potent and selective compounds. Overall, 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has shown great potential as a valuable tool for scientific research.
Synthesis Methods
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one can be synthesized through several methods, including the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-6,8,9-trimethyl-1H-benzo[e]pyran-2,5-dione in the presence of a catalytic amount of piperidine. Another method involves the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-6,8,9-trimethyl-1H-benzo[e]pyran-2,5-dione in the presence of sodium methoxide. Both methods have been reported to yield 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one with high purity.
Scientific Research Applications
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been studied for its potential applications in several areas of scientific research, including cancer research, neuroprotection, and anti-inflammatory activity. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Additionally, 3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
124392-68-3 |
|---|---|
Product Name |
3,4-Dihydro-4-((4-methoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one |
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-6,8,9-trimethyl-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C21H22O3/c1-13-11-14(2)19-20(22)17(9-10-24-21(19)15(13)3)12-16-5-7-18(23-4)8-6-16/h5-8,11-12H,9-10H2,1-4H3/b17-12- |
InChI Key |
TUPADJLQVBXVPH-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1C)OCC/C(=C/C3=CC=C(C=C3)OC)/C2=O)C |
SMILES |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC=C(C=C3)OC)C2=O)C |
Canonical SMILES |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC=C(C=C3)OC)C2=O)C |
synonyms |
1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((4-methoxyphenyl)methylene)-6,8 ,9-trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



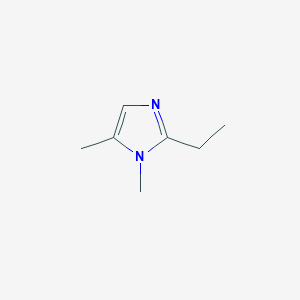
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)
